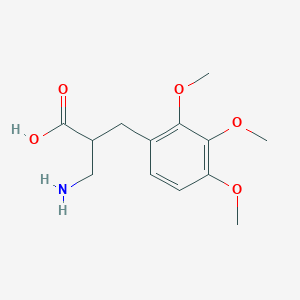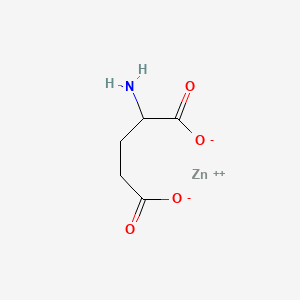
Zinc glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc glutamate is a compound formed by the combination of zinc and glutamic acid. It is recognized for its role in various biological and industrial applications due to its unique properties. Zinc, an essential trace element, plays a crucial role in numerous enzymatic reactions, while glutamic acid is a key amino acid involved in protein synthesis and neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc glutamate can be synthesized through the reaction of zinc salts with glutamic acid. One common method involves dissolving zinc oxide or zinc carbonate in a solution of glutamic acid under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The resulting product is then filtered, washed, and dried to obtain this compound in its final form .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc glutamate undergoes various chemical reactions, including:
Oxidation: Zinc in this compound can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where the glutamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Ligands like chloride or sulfate ions.
Major Products:
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Zinc chloride or zinc sulfate.
Applications De Recherche Scientifique
Zinc glutamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc glutamate involves its interaction with various molecular targets:
NMDA Receptor Inhibition: Zinc can inhibit the NMDA receptor, a type of ionotropic glutamate receptor, thereby modulating glutamate response.
Antioxidant Properties: Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protecting cells from oxidative damage.
Enzyme Activation: Zinc is essential for the activity of numerous enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Zinc Gluconate: Another zinc salt of an organic acid, commonly used in dietary supplements.
Zinc Acetate: Known for its higher absorption rate compared to other zinc compounds.
Zinc Sulfate: Widely used in agriculture and medicine for zinc supplementation.
Uniqueness of Zinc Glutamate: this compound is unique due to its combination of zinc and glutamic acid, which allows it to participate in specific biochemical processes, particularly those involving neurotransmission and enzyme activation. Its role in forming metal-organic frameworks also sets it apart from other zinc compounds .
Propriétés
Numéro CAS |
1949-15-1 |
|---|---|
Formule moléculaire |
C5H7NO4Zn |
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
zinc;2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clé InChI |
GAMIYQSIKAOVTG-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



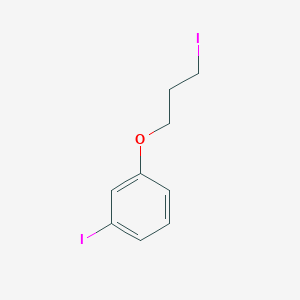
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)

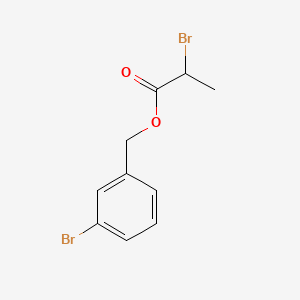
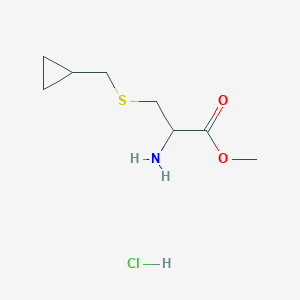
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
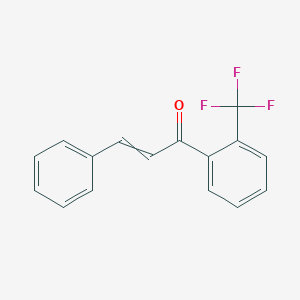
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
